molecular formula C17H18N4O2S B2714673 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207010-60-3

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2714673
CAS No.: 1207010-60-3
M. Wt: 342.42
InChI Key: AVEAODFLDHCVMP-UHFFFAOYSA-N
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Description

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with the molecular formula C17H18N4O2S and a molecular weight of 342.4 g/mol . Its structure features an imidazole core linked via a thioether bridge to an acetamide group that is bonded to a 5-methylisoxazole ring . This molecular architecture places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry research. While the specific biological activity and mechanism of action for this exact compound are not detailed in the available literature, structurally related compounds containing the imidazole moiety have been extensively studied for their diverse pharmacological properties. For instance, some imidazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxicity against human cancer cell lines such as colorectal (HCT116) and breast (MCF-7) carcinomas . Other research avenues for similar molecules include exploration of their antimicrobial and anticonvulsant activities . The presence of both imidazole and isoxazole rings in a single molecule makes it a valuable scaffold for investigating new structure-activity relationships in drug discovery. This product is intended for research and further manufacturing use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-6-13(7-5-11)14-9-18-17(21(14)3)24-10-16(22)19-15-8-12(2)23-20-15/h4-9H,10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEAODFLDHCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring and a thioether linkage, which contribute to its potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various biological targets, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4OSC_{19}H_{22}N_{4}OS, with a molecular weight of approximately 338.46 g/mol. The compound's structure includes:

  • An imidazole ring, which is known for its ability to interact with biological molecules.
  • A thioether group that enhances its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
  • Receptor Interaction : The compound may interact with specific cellular receptors, influencing various signaling pathways.
  • DNA Interaction : It may bind to DNA, affecting replication and transcription processes.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. In vitro evaluations against various cancer cell lines have demonstrated promising results:

Cell LineIC50 (µM)Mechanism
HeLa0.52Induces apoptosis, inhibits tubulin polymerization
MCF-70.34Induces cell cycle arrest in G2/M phase
HT-290.86Induces apoptosis and inhibits cell proliferation

These findings suggest that the compound functions similarly to established tubulin inhibitors like colchicine, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's thioether group may enhance its ability to penetrate microbial membranes, although specific data on antimicrobial efficacy remains limited.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study published in Molecular Diversity evaluated the compound against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in MCF-7 cells .
  • Mechanistic Study : A mechanistic investigation highlighted that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several acetamide derivatives reported in recent literature. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Key Structural Features Melting Point (°C) Spectral Data (Key Peaks) Biological Insights Reference
Target Compound Imidazole (p-tolyl), thioether, isoxazole Not reported Likely C=S stretch (IR), aromatic protons (NMR) N/A (Theoretical)
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, compound 3) Pyrimidine (hydroxyl), thioether, isoxazole Not reported N-H stretch (IR), pyrimidine protons (NMR) Potential kinase inhibition
2-[[1-(3-Methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide (CAS 851132-38-2) Imidazole (3-methoxyphenyl), thioether, isoxazole Not reported Similar to target compound Structural analog
9d: 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-methylphenyl)-thiazol-5-yl]acetamide () Benzodiazole, triazole, thiazole (4-methylphenyl) 198–200 IR: 1680 cm⁻¹ (C=O), NMR: δ 7.2–8.1 (aromatic) Docking suggests α-glucosidase inhibition
N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides () Indole, oxadiazole, thioether Not reported EIMS: m/z 189 (base peak) Anticancer screening candidate
Compound 7f () Pyrrol, piperidine, 5-methylisoxazole, acetamide 245–247 NMR: complex multiplet signals (diastereomer) Stereochemical impact on activity

Key Findings :

Structural Variations :

  • The target compound and CAS 851132-38-2 differ in substituents on the imidazole ring (p-tolyl vs. 3-methoxyphenyl), affecting lipophilicity and electronic properties. The p-tolyl group’s methyl moiety may enhance hydrophobic interactions compared to the methoxy group.
  • Compound 9d () replaces the imidazole with a benzodiazole-triazole-thiazole system, showing higher melting points (198–200°C) due to increased rigidity.
  • ’s indole-oxadiazole analogs demonstrate how bulkier aromatic systems (e.g., indole) influence solubility and bioactivity.

Spectral and Physicochemical Trends :

  • Thioether-linked acetamides consistently show IR stretches for C=O (1650–1680 cm⁻¹) and C=S (650–750 cm⁻¹).
  • Melting points correlate with molecular complexity: Compound 7f (245–247°C) has a fused pyrrol-piperidine system, whereas simpler analogs (e.g., 9d) melt at lower temperatures.

The target compound’s imidazole-isoxazole framework is structurally akin to kinase inhibitors (e.g., ’s pyrimidine analog), though specific activity data remain unexplored.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step pathways with critical control over reaction conditions. Key steps include:

  • Nucleophilic substitution for introducing the thioether linkage (e.g., reacting imidazole-thiol intermediates with chloroacetamide derivatives) .
  • Catalyst selection : Use of bases like triethylamine or K₂CO₃ to facilitate coupling reactions .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
    Yield optimization often requires iterative adjustments to solvent polarity and stoichiometric ratios of reactants .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure, and how are discrepancies in spectral data resolved?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming aromatic proton environments (e.g., p-tolyl methyl groups at δ 2.3–2.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Validates thioamide (C=S stretch at ~1250 cm⁻¹) and isoxazole ring vibrations (C-O-C at ~950 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
    Resolving discrepancies :
    • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the imidazole and isoxazole regions .
    • X-ray crystallography resolves ambiguous stereochemistry or tautomeric forms .

Basic: What in vitro screening strategies are appropriate for initial biological activity assessment?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity measurements) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to prevent solvent interference .

Advanced: How do variations in aromatic substitution patterns affect the compound’s reactivity and bioactivity?

Methodological Answer:

  • Substitution effects :
    • Electron-donating groups (e.g., p-tolyl methyl) : Enhance π-π stacking with hydrophobic enzyme pockets, increasing binding affinity .
    • Electron-withdrawing groups (e.g., nitro, chloro) : Improve metabolic stability but may reduce solubility .
  • Case study : Replacing p-tolyl with 3,4-dichlorophenyl () alters IC₅₀ values by ~40% in kinase assays due to steric and electronic effects .
  • Experimental validation : Synthesize analogs via Suzuki-Miyaura cross-coupling and compare SAR using molecular docking .

Advanced: What computational methods are employed to model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using optimized force fields (AMBER/CHARMM) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR modeling : Use Hammett constants and logP values to predict bioactivity trends across derivatives .

Advanced: How can reaction mechanisms for the thioacetamide moiety’s nucleophilic reactivity be experimentally validated?

Methodological Answer:

  • Isotopic labeling : Introduce ³⁵S into the thioether group to track nucleophilic displacement pathways .
  • Trapping intermediates : Use ESI-MS to detect transient species (e.g., sulfenyl chlorides) during thiol-disulfide exchange .
  • Kinetic studies : Monitor reaction rates under varying pH (4–10) to identify rate-determining steps .

Advanced: What strategies resolve contradictions in bioactivity data between this compound and structural analogs?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across analogs (e.g., ’s table) to identify outlier substituents .
  • Crystallographic alignment : Overlay 3D structures to assess conformational differences impacting target binding .
  • Proteomic profiling : Use affinity chromatography to identify off-target interactions unique to specific analogs .

Advanced: How does the compound’s logP affect pharmacokinetic properties, and what methods measure it?

Methodological Answer:

  • logP determination : Shake-flask method (octanol/water partitioning) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Impact on ADME :
    • High logP (>3) : Increases membrane permeability but risks hepatotoxicity .
    • Optimal range (2–3) : Balances bioavailability and solubility, as seen in derivatives with p-tolyl groups .

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